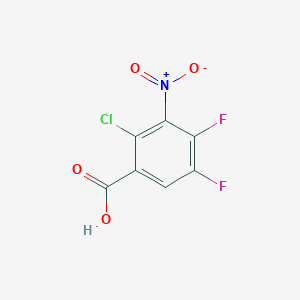

2-Chloro-4,5-difluoro-3-nitrobenzoic acid

Description

Significance of Polyhalogenated and Nitroaromatic Benzoic Acids in Contemporary Organic Synthesis

Polyhalogenated and nitroaromatic benzoic acids represent a cornerstone class of intermediates in modern organic synthesis, prized for their utility in constructing complex molecular architectures. The strategic placement of halogen atoms (F, Cl, Br, I) and nitro groups (NO₂) on the aromatic ring dramatically influences the molecule's electronic properties and reactivity, making these compounds highly versatile building blocks.

The introduction of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance a drug's metabolic stability, binding affinity, and lipophilicity. The nitro group, a powerful electron-withdrawing substituent, not only deactivates the benzene (B151609) ring towards electrophilic substitution but also directs incoming groups to the meta position. google.comchemicalbook.com Furthermore, the nitro group is a crucial synthetic handle, readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including amide bond formations and the construction of heterocyclic systems. This dual functionality makes nitroaromatic compounds indispensable in the synthesis of pharmaceuticals, agrochemicals like herbicides, and dyes. sigmaaldrich.comgoogle.com

Overview of 2-Chloro-4,5-difluoro-3-nitrobenzoic Acid as a Key Synthetic Target and Intermediate

This compound is a specific and highly functionalized member of the polyhalogenated nitroaromatic acid family. Its structure is characterized by a benzoic acid core with five substituents: a chlorine atom at position 2, two fluorine atoms at positions 4 and 5, and a nitro group at position 3. This precise arrangement of electron-withdrawing groups makes the aromatic ring electron-deficient and activates it for nucleophilic aromatic substitution, while the carboxylic acid group provides a site for a multitude of condensation and derivatization reactions.

While specific industrial applications for this exact molecule are not widely documented in public literature, its structure strongly suggests its role as a specialized intermediate for the synthesis of complex, biologically active molecules. Its close analogue, 2-Chloro-4-fluoro-5-nitrobenzoic acid, is a well-known precursor in the manufacture of the agricultural herbicide Saflufenacil and the antifungal agent Albaconazole. sigmaaldrich.com This highlights the value of this substitution pattern in creating high-value chemical entities. The logical synthetic pathway to this compound involves the nitration of its precursor, 2-Chloro-4,5-difluorobenzoic acid. googleapis.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 132992-44-0 |

| Molecular Formula | C₇H₂ClF₂NO₄ |

| Molecular Weight | 237.55 g/mol |

Historical Development and Evolution of Synthetic Methodologies for Substituted Benzoic Acids

The synthesis of substituted benzoic acids has evolved significantly from early industrial methods to the highly controlled and diverse strategies used today. Historically, benzoic acid itself was obtained through methods like the dry distillation of gum benzoin. Early large-scale industrial production often relied on the hydrolysis of benzotrichloride (B165768) derivatives or the oxidation of substituted toluenes. sigmaaldrich.compatsnap.com

A foundational and enduring method for creating nitro-substituted aromatic acids is electrophilic aromatic substitution. The direct nitration of a substituted benzoic acid using a mixture of concentrated nitric acid and sulfuric acid has been a common practice for over a century. The development of this methodology required a deep understanding of substituent effects, as the existing groups on the ring dictate the position and feasibility of the nitration reaction. For instance, the carboxylic acid group is a meta-director, while halogens are ortho-, para-directing. google.com Controlling reaction conditions, particularly temperature, is crucial to minimize the formation of unwanted isomers and dinitro byproducts.

More contemporary approaches offer alternative routes that can provide better yields or regioselectivity. One such pathway involves starting with a substituted toluene (B28343), performing a photochlorination to create a benzylidene dichloride, followed by nitration of the ring, and a final step of hydrolysis and oxidation to form the carboxylic acid. sigmaaldrich.com Another innovative method involves the nitration of a benzotrichloride intermediate, which can then be hydrolyzed to the desired benzoic acid. patsnap.com These multi-step pathways allow for the construction of highly substituted patterns that may not be accessible through direct substitution on a simpler benzoic acid core.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4,5-difluoro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO4/c8-4-2(7(12)13)1-3(9)5(10)6(4)11(14)15/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDHXXPXZNMKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271096 | |

| Record name | 2-Chloro-4,5-difluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132992-44-0 | |

| Record name | 2-Chloro-4,5-difluoro-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132992-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4,5 Difluoro 3 Nitrobenzoic Acid

Strategic Retrosynthetic Analysis and Identification of Precursors

A retrosynthetic approach to 2-Chloro-4,5-difluoro-3-nitrobenzoic acid involves disconnecting the key functional groups to identify plausible starting materials. The primary disconnection is typically at the nitro group, suggesting a nitration reaction as the final step. This leads back to the precursor 2-chloro-4,5-difluorobenzoic acid. Further disconnection of the carboxylic acid group points to precursors like 2'-chloro-4',5'-difluoroacetophenone (B45447) or a correspondingly substituted toluene (B28343) derivative that can be oxidized.

Analysis of Primary Starting Materials for the Synthesis of this compound

The synthesis of this compound originates from relatively simple, commercially available halogenated aromatic compounds. The selection of the primary starting material is crucial as it establishes the initial halogen substitution pattern on the benzene (B151609) ring.

One logical starting material is 1-chloro-3,4-difluorobenzene . This compound provides the correct arrangement of the chloro and fluoro substituents required in the final product. It serves as a versatile precursor for introducing the carboxylic acid functionality.

Another potential starting point, though requiring more steps, could be a toluene derivative like 2-chloro-4-fluorotoluene (B151448) . google.com While not perfectly matching the required difluoro substitution, synthetic routes for similar compounds often begin with toluene derivatives, which are subsequently oxidized to form the benzoic acid. quora.comguidechem.com

The following table summarizes potential primary starting materials.

Table 1: Potential Primary Starting Materials| Compound Name | Chemical Formula | Rationale for Use |

|---|---|---|

| 1-Chloro-3,4-difluorobenzene | C₆H₃ClF₂ | Provides the required chloro- and difluoro- substitution pattern for subsequent functionalization. guidechem.com |

| 2-Chloro-4-fluorotoluene | C₇H₆ClF | The methyl group can be oxidized to a carboxylic acid, a common strategy in benzoic acid synthesis. google.com |

Key Synthetic Intermediates in the Pathway to this compound

The pathway from the primary starting materials to the final product involves the formation of stable, isolable intermediates. These intermediates are critical milestones in the synthetic route.

Starting from 1-chloro-3,4-difluorobenzene, a Friedel-Crafts acylation reaction with acetyl chloride can be employed to produce 2'-Chloro-4',5'-difluoroacetophenone . guidechem.com This acetophenone (B1666503) is a key intermediate because the acetyl group can be readily oxidized to a carboxyl group.

Alternatively, if starting from a toluene derivative, an intermediate like 2-chloro-4-fluoro-5-nitrotrichloromethane benzene might be formed, which can then be hydrolyzed to the corresponding benzoic acid. google.com

The table below outlines the key intermediates.

Table 2: Key Synthetic Intermediates| Intermediate Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2'-Chloro-4',5'-difluoroacetophenone | C₈H₅ClF₂O | Product of Friedel-Crafts acylation; precursor to the benzoic acid moiety via oxidation. guidechem.com |

| 2-Chloro-4,5-difluorobenzoic acid | C₇H₃ClF₂O₂ | The direct precursor that undergoes nitration to yield the final product. guidechem.com |

| 2-Chloro-4-fluoro-5-nitrotrichloromethane benzene | C₇H₂Cl₄FNO₂ | An intermediate formed from a toluene derivative, which can be hydrolyzed to a carboxylic acid. google.compatsnap.com |

Established Synthetic Routes to this compound

The construction of this compound is typically achieved through a sequence of reactions that introduce the required functional groups in a specific order. The most common route involves the formation of a substituted benzoic acid followed by electrophilic aromatic substitution.

Nitration Strategies for Halogenated Benzoic Acid Precursors

The introduction of the nitro group onto the aromatic ring is a pivotal step, accomplished via electrophilic aromatic substitution. The precursor, 2-chloro-4,5-difluorobenzoic acid, is treated with a nitrating agent.

The standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.eduprepchem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction conditions, particularly temperature, must be carefully controlled. Nitration reactions are exothermic, and maintaining a low temperature (often below 0-5°C) is essential to prevent the formation of unwanted by-products and dinitrated species. truman.eduprepchem.com

The regioselectivity of the nitration is directed by the existing substituents on the benzene ring:

-COOH (Carboxyl group): This is a deactivating and meta-directing group. youtube.comquora.com

-Cl (Chloro group): This is a deactivating but ortho-, para-directing group.

-F (Fluoro group): This is also a deactivating but ortho-, para-directing group.

In the case of 2-chloro-4,5-difluorobenzoic acid, the position of nitration is a result of the combined directing effects of these groups. The position ortho to the carboxyl group and meta to the halogen atoms is position 3, making it the target for nitration.

Halogenation Approaches to Nitrobenzoic Acid Derivatives

An alternative, though generally less direct for this specific molecule, is the halogenation of a nitrobenzoic acid derivative. In such a scenario, one would start with a difluoronitrobenzoic acid and introduce the chlorine atom.

The direct halogenation of aromatic carboxylic acids can be achieved using elemental halogens (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃). youtube.com The carboxyl group is strongly deactivating, making the reaction conditions for halogenation more stringent than for an activated ring. The substitution would be directed to the meta position relative to the carboxyl group. youtube.com

However, for synthesizing a polysubstituted molecule like this compound, it is typically more efficient to begin with a benzene ring that already contains the desired halogen atoms and then introduce the other functional groups.

Hydrolysis and Oxidation Reactions in the Synthesis of this compound

The formation of the carboxylic acid group is a fundamental part of the synthesis. This can be achieved through either hydrolysis or oxidation reactions.

Oxidation: A common industrial method for producing benzoic acids is the oxidation of a methyl group on a toluene precursor. researchgate.netalfa-chemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or catalytic air oxidation can be used. guidechem.comalfa-chemistry.com In the context of the target molecule, the oxidation of 2'-chloro-4',5'-difluoroacetophenone with a reagent like sodium hypochlorite (B82951) is a documented method to form 2-chloro-4,5-difluorobenzoic acid. guidechem.com

Hydrolysis: The hydrolysis of a benzonitrile (B105546) (a compound with a -CN group) or a benzotrichloride (B165768) (a compound with a -CCl₃ group) also yields a benzoic acid. researchgate.netgoogle.com For instance, a synthetic route for the related 2-chloro-4-fluoro-5-nitrobenzoic acid involves the hydrolysis of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene. google.comgoogle.com This method is effective for converting a stable precursor into the desired carboxylic acid under acidic or basic conditions.

The table below details common reagents for these transformations.

Table 3: Reagents for Carboxylic Acid Formation| Transformation | Reagent(s) | Precursor Type |

|---|---|---|

| Oxidation | Sodium Hypochlorite (NaOCl) | Acetophenone derivative guidechem.com |

| Oxidation | Potassium Permanganate (KMnO₄) | Toluene or other alkylbenzene derivative guidechem.comalfa-chemistry.com |

| Hydrolysis | Sulfuric Acid (H₂SO₄) / Water (H₂O) | Trichloromethyl (-CCl₃) derivative google.comgoogle.com |

| Hydrolysis | Acid or Base | Benzonitrile (-CN) derivative google.com |

Advanced Approaches and Modern Catalytic Protocols

The synthesis of highly substituted aromatic compounds like this compound often requires sophisticated methods to achieve desired substitution patterns and high purity. Modern organic synthesis has moved towards catalytic systems that offer greater efficiency and selectivity.

Transition Metal-Mediated Transformations for Aromatic Systems

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for creating carbon-carbon and carbon-heteroatom bonds. stonybrook.edumdpi.com While direct transition metal-catalyzed nitration is less common, these catalysts are crucial for constructing the substituted benzene core or for introducing functional groups in multi-step syntheses. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental for building complex aromatic structures. mdpi.com

In the context of related compounds, titanium catalysts have been explored. For example, an organotitanate reagent, tetra-n-propyl titanate, has been used as a catalyst in the synthesis of a 2-chloro-4-nitrobenzoic acid analog, demonstrating the potential for adapting such methods. Iron complexes are also gaining traction due to their low cost and toxicity, finding use in cross-coupling, carbocyclization, and C-H bond activation reactions. mdpi.com The development of novel, fine-tunable chiral phosphorus ligands continues to expand the capabilities of metal-catalyzed asymmetric synthesis, which could be applied to create chiral derivatives from precursors of this compound. stonybrook.edu

A patent for a related compound, 4-nitro-3-methylbenzoic acid, describes a method using a transition metal oxide catalyst in conjunction with an N-containing organic compound to achieve selective oxidation of the methyl group of a precursor. google.com This highlights the role of transition metals in facilitating specific transformations on substituted nitroaromatics.

Control of Regioselectivity in the Synthesis of this compound

Achieving the correct arrangement of substituents on the benzene ring (regioselectivity) is a primary challenge in the synthesis of this compound. The directing effects of the existing chloro- and fluoro- substituents on the aromatic ring will guide the position of the incoming nitro group during the critical nitration step.

In known syntheses of similar compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, the starting material is 2-chloro-4-fluorobenzoic acid. google.compatsnap.com The ortho, para-directing chloro group and ortho, para-directing fluoro group, combined with the meta-directing carboxylic acid group, guide the nitro group to the 5-position. However, the synthesis of the target compound, with its 4,5-difluoro substitution, presents a different electronic and steric environment.

The synthesis of 2-chloro-5-nitrobenzoic acid from o-chlorobenzoic acid often yields the undesired 2-chloro-3-nitrobenzoic acid isomer. patsnap.comgoogle.com Controlling reaction conditions, particularly temperature, is crucial for minimizing the formation of these regioisomeric by-products. Keeping the temperature below 0°C during nitration is a common strategy to enhance selectivity. prepchem.com The choice of nitrating agent (e.g., fuming nitric acid, mixed acid) and the use of a catalyst can also influence the isomeric ratio. patsnap.com A patented process for a related compound uses alkali dissolution and subsequent acid precipitation as a key step to separate isomeric nitro compounds, thereby achieving high chromatographic purity.

Implementation of Green Chemistry Principles in Synthetic Pathways

Modern chemical manufacturing places a strong emphasis on sustainability, guided by the principles of green chemistry. wjpmr.com These principles aim to reduce waste, use less hazardous materials, improve energy efficiency, and utilize renewable feedstocks. researchgate.net

For the synthesis of nitroaromatic compounds, traditional methods often rely on strong acids like nitric and sulfuric acid, which pose environmental and safety risks. wjpmr.com Green chemistry seeks alternatives. One approach is the use of alternative solvents, with water being an ideal green solvent. nih.gov Research has shown the successful synthesis of azoxybenzenes from nitrosobenzenes using a cost-effective catalyst in water at room temperature. nih.gov Other green techniques include solvent-free reactions, often facilitated by microwave irradiation or mechanochemical grinding, which can lead to higher yields and reduced reaction times. wjpmr.commdpi.com

The use of recyclable catalysts, such as those supported on a solid phase, aligns with green chemistry principles by simplifying product purification and reducing waste. researchgate.netmdpi.com For instance, a recyclable Ru(II)/PEG-400 catalytic system has been used for synthesizing indolyl-hydroxy oxindoles. researchgate.net Efforts are also being made to replace toxic reagents. Eco-friendly nitration reactions that avoid strong acids by using reagents like calcium nitrate (B79036) in acetic acid have been developed for other aromatic compounds, such as phenol, with high yields. wjpmr.com

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from the laboratory to industrial-scale production requires rigorous optimization of reaction parameters to maximize yield and purity while ensuring economic viability and safety.

Strategies for Enhanced Yield and Efficiency

Another patented approach involves the nitration of 2-chloro-4-fluorine trichlorotoluene zotrichloride, followed by hydrolysis of the trichloromethyl group to form the carboxylic acid. google.com This route reports a nitration molar yield of 96.2% and a subsequent hydrolysis molar yield of 91%. google.com Optimizing reaction conditions such as temperature, reaction time, and the ratio of reagents is critical. For instance, in the nitration of o-chlorobenzoic acid, maintaining a low temperature and slowly adding the nitrating agent are key to achieving a yield of 92%. prepchem.com The use of specific catalysts can also significantly improve efficiency. google.compatsnap.com

Table 1: Reported Yields in Syntheses of Analogous Nitrobenzoic Acids This table presents data from syntheses of structurally similar compounds, providing insights into potential efficiencies for the synthesis of this compound.

| Product | Starting Material | Key Steps | Reported Yield | Reference |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 2-Chloro-4-fluorotoluene | Photochlorination, Nitration, Hydrolysis-Oxidation | >80% (total) | google.com |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 2-Chloro-4-fluorobenzoic acid | Nitration with catalyst | 97.1% | patsnap.com |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 2-chloro-4-fluoro-5-nitrotrichloromethane benzene | Hydrolysis | 91% (molar) | google.com |

| 2-Chloro-5-nitrobenzoic acid | o-Chlorobenzoic acid | Nitration, Recrystallization | 92% | prepchem.com |

| 2-Chloro-5-nitrobenzoic acid | o-Chlorobenzoic acid | Nitration, Alkali Dissolution, Acid Precipitation | >85% | patsnap.comgoogle.com |

Purity Control and Minimization of By-product Formation

High purity is essential, particularly if the compound is an intermediate for pharmaceuticals or agrochemicals. A primary challenge in the synthesis of substituted nitroaromatics is the formation of unwanted isomers. patsnap.com

Several strategies are employed to control purity and minimize by-products:

Controlled Reaction Conditions: As previously mentioned, precise control of temperature during nitration is a critical factor in preventing the formation of undesired isomers. prepchem.com A patent for producing 2-chloro-5-nitrobenzoic acid specifies controlling the nitration temperature between 30-40°C. google.com

Purification Techniques: Post-synthesis purification is vital. A common and effective method involves dissolving the crude product in an alkali solution, which can help separate components based on acidity, followed by controlled acid precipitation to isolate the desired product. patsnap.comgoogle.com This technique has been shown to increase the purity of 2-chloro-5-nitrobenzoic acid to at least 99.5%. patsnap.comgoogle.com

Recrystallization: Recrystallization from a suitable solvent, such as boiling water or toluene, is a standard method for removing impurities, including unreacted starting materials and by-products. prepchem.comprepchem.com

Chromatographic Monitoring: During the reaction and purification process, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to monitor the reaction's progress and assess the final product's purity. google.com This real-time analysis allows for adjustments to be made to ensure the reaction goes to completion and the purity standards are met.

Adaptations for Industrial Production of this compound

The transition from laboratory-scale synthesis to the industrial production of this compound necessitates significant methodological adaptations. While the fundamental chemistry—electrophilic aromatic substitution via nitration of 2-Chloro-4,5-difluorobenzoic acid—remains the same, the process engineering, safety considerations, economic viability, and scale of operations require a distinct approach. Industrial synthesis prioritizes efficiency, cost-effectiveness, safety, and environmental sustainability, leading to modifications in reaction conditions, raw material handling, and product purification.

The primary synthetic route involves the direct nitration of 2-Chloro-4,5-difluorobenzoic acid using a strong acid mixture. The electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the carboxylic acid group deactivate the benzene ring, making the nitration reaction challenging. This often requires harsh reaction conditions, such as high temperatures and the use of potent nitrating agents. semanticscholar.org A laboratory synthesis for a similar compound, 3-chloro-2,4-difluoro-5-nitrobenzoic acid, was achieved with concentrated nitric acid at elevated temperatures, yielding a high purity product. semanticscholar.org

For large-scale manufacturing, several key adaptations are implemented to ensure the process is robust, safe, and economical.

Key Industrial Adaptations:

Reagent Selection and Handling : On an industrial scale, the nitrating agent is often a more potent mixture, such as fuming nitric acid and oleum (B3057394) (fuming sulfuric acid), to maximize reaction rate and yield. google.com The handling of these highly corrosive materials requires specialized infrastructure, including corrosion-resistant reactors and automated, closed-system transfer lines to minimize operator exposure.

Thermal Management : Nitration reactions are highly exothermic. In large-scale reactors, the surface-area-to-volume ratio is significantly lower than in laboratory glassware, making heat dissipation a critical challenge. Industrial production relies on jacketed reactors with sophisticated cooling systems and internal cooling coils to maintain precise temperature control. The slow, controlled addition of the nitrating agent is a standard procedure to manage the rate of heat generation. patsnap.com

Process Control and Automation : To ensure batch-to-batch consistency and safety, industrial processes are heavily automated. Parameters such as temperature, pressure, pH, and reagent flow rates are continuously monitored and controlled by computer systems. In-situ monitoring techniques may be used to track the reaction's progress, signaling its completion and avoiding the formation of over-nitrated or other by-products.

Work-up and Product Isolation : The laboratory method of quenching the reaction by pouring the mixture onto ice is impractical and hazardous on a large scale. chemicalbook.com Industrial work-up involves pumping the reaction mass into large, agitated vessels containing water or ice, followed by automated filtration systems like centrifugal decanters or filter presses to isolate the crude product.

Purification : While lab-scale purification might involve simple washing and drying, industrial batches require more rigorous methods to meet the high purity standards (e.g., >99%) necessary for subsequent pharmaceutical or agrochemical applications. This can include recrystallization from large volumes of solvent, which in turn requires solvent recovery systems to be economically and environmentally viable.

Waste Stream Management : The use of large quantities of strong acids generates a significant acidic waste stream. Industrial facilities must incorporate processes for neutralizing this effluent. Furthermore, patents for similar processes highlight the economic and environmental benefits of recovering and recycling the spent acid mixture, a key consideration in sustainable large-scale production. patsnap.com

The following tables outline the contrast between a model laboratory synthesis (based on an isomeric compound) and the adapted industrial process for producing this compound.

Table 1: Model Laboratory Synthesis Parameters for a Chloro-Difluoro-Nitrobenzoic Acid Isomer Based on the synthesis of 3-chloro-2,4-difluoro-5-nitrobenzoic acid semanticscholar.org

| Parameter | Details |

| Starting Material | 3-chloro-2,4-difluorobenzoic acid |

| Reagents | Concentrated Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) |

| Reaction Vessel | Round-bottom flask |

| Temperature | Elevated temperature (e.g., 100 °C) chemicalbook.com |

| Work-up | Poured into ice water, solid collected by filtration |

| Yield | ~94% semanticscholar.org |

| Scale | Grams chemicalbook.com |

Table 2: Comparison of Laboratory vs. Industrial Production Adaptations

| Feature | Laboratory Scale | Industrial Scale Adaptation |

| Reagents | Concentrated H₂SO₄ and HNO₃ | Use of oleum and/or fuming HNO₃ for higher reactivity. google.com |

| Temperature Control | Heating mantle, ice bath | Jacketed reactors with automated cooling/heating cycles. |

| Reagent Addition | Manual addition via dropping funnel | Automated, precisely controlled pumping systems. patsnap.com |

| Product Isolation | Vacuum filtration | Industrial centrifuges or filter presses. |

| Purification | Simple washing, small-scale recrystallization | Large-scale recrystallization with solvent recovery systems. |

| Waste Management | Neutralization of small quantities | Acid recycling systems and large-scale effluent treatment. patsnap.com |

| Safety | Fume hood | Closed systems, automated handling, extensive process safety management. |

Chemical Reactivity and Derivatization of 2 Chloro 4,5 Difluoro 3 Nitrobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of derivatization reactions, enabling the synthesis of esters, amides, and acyl halides, among other derivatives.

Esterification and Amidation Reactions

The carboxylic acid function of 2-Chloro-4,5-difluoro-3-nitrobenzoic acid can readily undergo esterification. While direct literature on the esterification of this specific molecule is sparse, the reaction can be inferred from similar compounds. For instance, the structurally related 3-chloro-2,4-difluoro-5-nitrobenzoic acid has been successfully esterified to its ethyl ester in good yield (86%). researchgate.net This suggests that standard acid-catalyzed esterification conditions (e.g., using an alcohol in the presence of a strong acid catalyst like H₂SO₄) would be effective.

Similarly, amidation reactions are a feasible pathway for derivatization. The general reactivity of related compounds, such as 2-chloro-5-nitrobenzoic acid, which undergoes regioselective amination with various amines, supports this. sigmaaldrich.comchemicalbook.com These reactions typically proceed by first converting the carboxylic acid to a more reactive intermediate, like an acyl chloride, followed by reaction with a primary or secondary amine.

Table 1: Representative Esterification and Amidation Reactions

| Starting Material | Reagent(s) | Product Type | Reported Yield |

|---|---|---|---|

| 3-chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol, H₂SO₄ | Ethyl Ester | 86% researchgate.net |

Decarboxylation Pathways and Mechanisms

The removal of the carboxylic acid group via decarboxylation is a potential transformation, although the high degree of substitution with electron-withdrawing groups on the aromatic ring influences this process. Decarboxylation of aromatic acids is often challenging but can be facilitated by heat, sometimes in the presence of a catalyst.

Research on the decarboxylation of related fluorinated phthalic acids provides insight into potential mechanisms. For example, the decarboxylation of 4,5-difluorophthalic acid to 3,4-difluorobenzoic acid can be achieved by heating in a high-boiling solvent such as N-methyl-2-pyrrolidone. google.com The reaction is often catalyzed by copper-based reagents (e.g., CuO, Cu₂O, Cu), which are known to stabilize the transition state of the reaction. google.com For this compound, the presence of the strongly electron-withdrawing nitro and chloro groups would likely necessitate harsh thermal conditions and the use of a copper catalyst to proceed effectively.

Formation of Acyl Halides and Other Carboxylic Acid Derivatives

Conversion of the carboxylic acid to an acyl halide, particularly an acyl chloride, is a crucial step for many subsequent derivatizations. This transformation is typically achieved using standard halogenating agents like thionyl chloride (SOCl₂) or oxalyl chloride.

A documented method for a closely related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, involves its reaction with 2-chloro-4-fluoro-5-nitrobenzotrichloride in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). google.com This reaction proceeds at elevated temperatures (e.g., 85°C) to yield the corresponding 2-chloro-4-fluoro-5-nitrobenzoyl chloride with high purity (94.7%). google.com This indicates that the carboxylic acid group of this compound can be efficiently converted to its acyl chloride derivative under similar conditions, providing a versatile intermediate for further synthesis.

Aromatic Substitution Reactions on the Core Structure

The substitution pattern on the benzene (B151609) ring, featuring three electron-withdrawing halogen atoms and a powerful electron-withdrawing nitro group, dictates the nature and feasibility of aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Involving Halogen and Nitro Groups

The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The presence of the strongly deactivating nitro group, along with the halogens, creates a significant electron deficiency in the ring, making it susceptible to attack by nucleophiles.

In SNAr reactions, the rate of substitution is influenced by the nature of the leaving group and its position relative to the activating groups. Generally, fluoride (B91410) is a better leaving group than chloride in SNAr reactions. Furthermore, positions ortho and para to a nitro group are the most activated sites for nucleophilic attack. In this molecule, the fluorine atom at the C-4 position is para to the nitro group, and the fluorine at C-5 is meta. The chlorine atom at C-2 is ortho to the nitro group. Therefore, nucleophilic attack is most likely to occur at the C-2 and C-4 positions. The higher electronegativity and better leaving group ability of fluorine compared to chlorine in SNAr suggests that substitution at the C-4 position would be particularly favorable.

Studies on similar molecules, like 4,5-difluoro-1,2-dinitrobenzene, demonstrate sequential SNAr, where different nucleophiles can displace the activated halogen atoms. nih.gov This highlights the potential for selective, stepwise functionalization of this compound by choosing appropriate nucleophiles and controlling reaction conditions.

Electrophilic Aromatic Substitution Patterns

Conversely, the aromatic ring is extremely deactivated towards electrophilic aromatic substitution (EAS). All substituents present—the two fluoro groups, the chloro group, the nitro group, and the carboxylic acid group—are electron-withdrawing and therefore deactivate the ring towards attack by electrophiles. minia.edu.egmasterorganicchemistry.com

If an electrophilic substitution were forced to occur under very harsh conditions, the regiochemical outcome would be determined by the directing effects of the existing substituents.

-Cl, -F (Halogens): Weakly deactivating, ortho, para-directors. oneonta.edulibretexts.org

-NO₂, -COOH (Nitro, Carboxylic Acid): Strongly deactivating, meta-directors. oneonta.edu

The directing effects are as follows:

The -COOH group at C-1 directs to C-3 (occupied) and C-5.

The -Cl group at C-2 directs to C-4 (occupied) and C-6.

The -NO₂ group at C-3 directs to C-5.

The -F group at C-4 directs to C-3 (occupied) and C-5.

The -F group at C-5 directs to C-2 (occupied), C-4 (occupied), and C-6.

Combining these effects, the C-6 position is the only unsubstituted carbon. The chloro substituent at C-2 and the fluoro substituent at C-5 both direct to the C-6 position. However, the powerful deactivation afforded by the combination of five electron-withdrawing groups makes any electrophilic substitution reaction on this molecule practically very difficult to achieve.

Transformations of the Nitro Functional Group

The nitro group is a versatile functional handle, primarily serving as a precursor to the corresponding amino group through reduction. However, its strong electron-withdrawing nature also influences other potential reaction pathways.

Selective Reduction to Amino Derivatives

The most common and synthetically important transformation of the nitro group in this compound is its selective reduction to an amino group, yielding 3-amino-2-chloro-4,5-difluorobenzoic acid. This transformation is crucial for introducing a nucleophilic site on the aromatic ring, which can be used for subsequent derivatization, such as in the synthesis of quinolone-3-carboxylic acid derivatives.

Catalytic hydrogenation is a widely employed method for this reduction due to its high efficiency and selectivity. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netstackexchange.com To prevent potential side reactions with the carboxylic acid moiety, it is often esterified prior to the reduction. For instance, the esterification of a similar compound, 3-chloro-2,4-difluoro-5-nitrobenzoic acid, followed by hydrogenation with Pd/C, afforded the corresponding ethyl 5-amino-3-chloro-2,4-difluorobenzoate in an excellent yield of 97.0%. stackexchange.com This indicates that the nitro group can be selectively reduced without affecting the halogen substituents or the ester group under these conditions.

Other reducing agents, such as sodium borohydride (B1222165) in the presence of transition metal catalysts like Ni(PPh3)4, are also known to effectively reduce nitroaromatic compounds to their corresponding amines at room temperature. mdpi.com While specific examples for this compound are not detailed, these methods represent viable alternatives for its reduction.

Table 1: Conditions for the Selective Reduction of Nitroaromatic Acids

| Starting Material (Similar to target) | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |

| 3-chloro-2,4-difluoro-5-nitrobenzoic acid (esterified) | H₂ / Pd/C | Methanol | 97.0 | stackexchange.com |

| 4-Chloro-3,5-difluoro-2-nitrobenzoic acid | H₂ / Pd/C | - | 95.6 | researchgate.net |

| 4,5-Difluoro-2-nitrobenzoic acid | H₂ / 20% Pd(OH)₂ on carbon | Methanol | 100 | |

| Nitrobenzene (model compound) | NaBH₄ / Ni(PPh₃)₄ | Ethanol | High | mdpi.com |

Other Reaction Pathways Involving the Nitro Moiety

Beyond reduction to amines, the nitro group of nitroarenes can participate in other transformations, although specific examples for this compound are not extensively documented in readily available literature. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack. researchgate.netnih.gov

In some cases, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. rsc.orgnih.gov For instance, the reaction of 2,2′,4,4′-tetranitrobenzophenone with primary aromatic amines results in the displacement of the two ortho-nitro groups. rsc.org Given the presence of three electron-withdrawing halogen substituents in this compound, it is conceivable that under specific conditions with strong nucleophiles, the nitro group could be displaced.

Furthermore, reactions involving attack at the nitrogen or oxygen atoms of the nitro group are also known. researchgate.net These can lead to a variety of products depending on the nucleophile and reaction conditions. For example, reactions with certain nucleophiles can proceed through a single-electron transfer (SET) mechanism, forming radical-ion pairs that can lead to complex product mixtures. researchgate.net

Influence of Halogen Substituents on Aromatic Reactivity

The chlorine and fluorine atoms attached to the benzene ring significantly modulate the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects of Chlorine and Fluorine Atoms

Both chlorine and fluorine are highly electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I effect). echemi.comlibretexts.org This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing its electron density. rutgers.edu However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect), which acts in opposition to the inductive effect. echemi.com

In this compound, the cumulative inductive effect of the two fluorine atoms and one chlorine atom, in addition to the powerful electron-withdrawing nitro and carboxylic acid groups, renders the aromatic ring highly electron-deficient. This pronounced electron deficiency is a key factor in activating the ring towards nucleophilic aromatic substitution. rsc.org

Steric Considerations and Their Impact on Reaction Outcomes

The spatial arrangement of the substituents on the aromatic ring introduces steric hindrance that can influence reaction pathways and rates. The chlorine atom at the 2-position (ortho to the carboxylic acid) is particularly significant. This ortho-substituent can force the carboxylic acid group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect". quora.comwikipedia.org This twisting can inhibit resonance between the carboxyl group and the aromatic ring, which can, in turn, affect the acidity of the compound. wikipedia.org

The steric bulk of the ortho-chloro group can also hinder the approach of reagents to the adjacent functional groups, namely the carboxylic acid and the nitro group. This steric hindrance can influence the regioselectivity of reactions. For example, in electrophilic substitution reactions, the bulky ortho group would likely direct incoming electrophiles to less sterically crowded positions on the ring, although the highly deactivated nature of this particular ring makes such reactions unlikely. In nucleophilic aromatic substitution reactions, the steric environment around the potential leaving groups (the halogens) will play a role in determining which is preferentially displaced.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloro 4,5 Difluoro 3 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Chloro-4,5-difluoro-3-nitrobenzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H and ¹³C NMR Chemical Shift Analysis in Substituted Aromatic Systems

The ¹H and ¹³C NMR spectra of substituted aromatic compounds provide a wealth of information about the electronic environment of the nuclei. libretexts.org In this compound, the chemical shifts of the aromatic proton and carbons are significantly influenced by the electron-withdrawing effects of the chloro, fluoro, and nitro substituents, as well as the carboxylic acid group.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) for this compound is expected to show a single resonance for the lone aromatic proton. libretexts.org Its specific chemical shift will be influenced by the cumulative electronic effects of the adjacent substituents. The acidic proton of the carboxylic acid group will appear as a broad singlet at a much lower field, typically above δ 10 ppm, and its exact position can be concentration and solvent dependent. rsc.org

¹³C NMR Spectroscopy: Aromatic carbons generally resonate in the δ 120-150 ppm range. libretexts.org For this compound, six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the electron-withdrawing fluorine, chlorine, and nitro groups will be shifted downfield. The carbon of the carboxylic acid group (C=O) will appear at a significantly lower field, typically in the range of δ 165-185 ppm. oregonstate.edu The specific chemical shifts are crucial for confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic-H | 7.5 - 8.5 |

| ¹H | Carboxylic Acid-OH | > 10 |

| ¹³C | Aromatic C-H | 115 - 125 |

| ¹³C | Aromatic C-Cl | 130 - 140 |

| ¹³C | Aromatic C-F | 150 - 165 (with C-F coupling) |

| ¹³C | Aromatic C-NO₂ | 145 - 155 |

| ¹³C | Aromatic C-COOH | 120 - 130 |

| ¹³C | Carboxylic Acid C=O | 165 - 175 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Applications of Multi-dimensional NMR for Complex Structural Assignments

For highly substituted and complex molecules, one-dimensional NMR spectra can sometimes be ambiguous. In such cases, multi-dimensional NMR techniques are invaluable for making definitive structural assignments. rsc.org Techniques like COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments would definitively link the single aromatic proton to its corresponding carbon and confirm the connectivity of the entire molecular structure.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgrsc.orgnih.govnih.govchemicalbook.com These methods are particularly effective for identifying the presence of specific functional groups and studying non-covalent interactions.

Characterization of Key Functional Groups

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. nih.gov

Carboxylic Acid: A broad O-H stretching band is expected in the IR spectrum around 2500-3300 cm⁻¹. The C=O stretching vibration will appear as a strong, sharp peak around 1700 cm⁻¹.

Nitro Group: The asymmetric and symmetric stretching vibrations of the NO₂ group will give rise to strong absorptions typically in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ region.

C-F and C-Cl Bonds: The stretching vibrations for carbon-fluorine and carbon-chlorine bonds are found in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 |

| Nitro Group | Asymmetric NO₂ stretch | 1500 - 1560 |

| Nitro Group | Symmetric NO₂ stretch | 1335 - 1385 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Carbon-Halogen | C-F stretch | 1000 - 1400 |

| Carbon-Halogen | C-Cl stretch | 600 - 800 |

Investigations of Intermolecular Interactions and Polymorphism

Substituted benzoic acids are known to form hydrogen-bonded dimers in the solid state. ucl.ac.uk This intermolecular hydrogen bonding between the carboxylic acid groups can be observed in the IR spectrum by a shift in the C=O and O-H stretching frequencies. Polymorphism, the existence of multiple crystalline forms, is also a possibility for such molecules. uky.edunih.gov Different polymorphic forms can exhibit distinct IR and Raman spectra due to variations in their crystal packing and intermolecular interactions. ucl.ac.uk Therefore, vibrational spectroscopy serves as a powerful tool to identify and characterize different polymorphs. Hirshfeld surface analysis, a computational method, can complement experimental findings by visualizing and quantifying intermolecular contacts. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). libretexts.orgnih.govnih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. The molecular ion peak [M]⁺ would be expected, along with characteristic isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl). Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). nih.gov For this specific molecule, other expected fragmentation could involve the loss of COOH, Cl, and F atoms or combinations thereof. The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. nih.govnih.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular ion |

| [M - OH]⁺ | Loss of hydroxyl radical |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - COOH]⁺ | Loss of carboxyl group |

| [M - Cl]⁺ | Loss of chlorine atom |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of a chemical compound by providing its exact mass with high precision and accuracy. For this compound, HRMS is used to confirm its elemental composition. The experimentally determined monoisotopic mass is compared against the theoretically calculated mass, and a minimal mass error (typically in the parts-per-million or ppm range) validates the molecular formula.

The calculated exact mass of this compound (C₇H₂ClF₂NO₄) is 236.9640416 Da. guidechem.com This precise measurement allows for the clear differentiation of the target compound from other molecules that may have the same nominal mass but different elemental compositions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂ClF₂NO₄ guidechem.comsynquestlabs.com |

| Molecular Weight | 237.54 g/mol synquestlabs.com |

| Exact Mass | 236.9640416 Da guidechem.com |

| CAS Number | 132992-44-0 synquestlabs.combldpharm.com |

Tandem Mass Spectrometry in Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structural connectivity of a molecule. In an MS/MS experiment, the precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

While specific fragmentation data for this compound is not publicly available, the expected fragmentation pathways can be predicted based on its functional groups. Common fragmentation patterns for nitroaromatic carboxylic acids include:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da).

Loss of Nitro Group: Elimination of NO₂ (46 Da).

Loss of Water: Elimination of H₂O (18 Da) from the carboxylic acid group.

Loss of Carbon Monoxide: Subsequent fragmentation of the carboxyl group may involve the loss of CO (28 Da).

These characteristic losses help to confirm the presence and connectivity of the nitro and carboxylic acid moieties on the difluorochlorobenzene core.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers formed during its synthesis. synquestlabs.combldpharm.com

High-Performance Liquid Chromatography (HPLC) for Quantitative and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and quantifying this compound. synquestlabs.comchemicalbook.com Reversed-phase HPLC, utilizing a C18 column, is typically employed for substituted benzoic acids. ekb.egnbinno.com

A suitable mobile phase, often a gradient mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol, allows for the efficient separation of the target compound from related impurities. ekb.eg Detection is commonly performed using a UV detector set to a wavelength where the analyte exhibits strong absorbance. For instance, in the synthesis of the related compound 2-chloro-4-fluoro-5-nitrobenzoic acid, HPLC analysis was used to confirm a purity of 99.2%. google.com The development of a robust HPLC method is crucial for quality control in both laboratory-scale synthesis and industrial production. ekb.eg

Table 2: Typical HPLC Parameters for Analysis of Substituted Benzoic Acids

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) ekb.eg |

| Mobile Phase A | 0.1% Acid (e.g., Triethylamine, Formic Acid) in Water ekb.eg |

| Mobile Phase B | Acetonitrile/Methanol mixture ekb.eg |

| Detection | UV, at a wavelength such as 205 nm or 254 nm ekb.egresearchgate.net |

| Analysis Type | Gradient elution ekb.eg |

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is another valuable tool, particularly for monitoring the progress of synthesis reactions. chemicalbook.com Due to the low volatility of carboxylic acids, this compound typically requires derivatization before GC analysis. A common approach is esterification, for example, converting the carboxylic acid to its methyl ester, which is significantly more volatile.

This derivatization allows for the separation and quantification of the compound and any volatile intermediates or byproducts. In a patent for the preparation of the related 2-chloro-4-fluoro-5-nitrobenzoic acid, GC monitoring of the methyl ester derivative was explicitly used to track the disappearance of the starting material and the formation of the product, ensuring the reaction proceeded to completion. google.com

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation and Crystal Packing Analysis

While the specific crystal structure of this compound is not publicly documented, analysis of closely related compounds allows for well-founded predictions of its solid-state characteristics. Structural studies on other substituted nitrobenzoic acids, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-chloro-4-nitrobenzoic acid, reveal common motifs. nih.govrsc.org

It is highly probable that the carboxyl and nitro groups in this compound are significantly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent substituents. nih.gov Furthermore, a ubiquitous feature in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds between their carboxyl groups. rsc.orgresearchgate.net These dimers then arrange into a stable crystal lattice, often stabilized by further intermolecular interactions like π-π stacking. rsc.org

Table 3: Common Crystallographic Features in Substituted Benzoic Acids

| Feature | Description |

|---|---|

| Molecular Conformation | The carboxyl and nitro groups are often twisted relative to the plane of the benzene ring. nih.gov |

| Primary Interaction | Formation of centrosymmetric dimers through O-H···O hydrogen bonds between carboxylic acid groups. researchgate.net |

| Crystal Packing | Dimers are typically arranged in sheets or stacks, often stabilized by π-π stacking or other weak interactions. rsc.org |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-4-fluoro-5-nitrobenzoic acid |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

| 2-chloro-4-nitrobenzoic acid |

| Acetonitrile |

| Formic Acid |

| Methanol |

| Phosphoric Acid |

Elucidation of Intermolecular Hydrogen Bonding and Other Interactions

A comprehensive search of scientific literature and spectroscopic databases did not yield specific studies focused on the elucidation of intermolecular hydrogen bonding and other non-covalent interactions for this compound. While research exists on the crystal structures and intermolecular interactions of various other substituted benzoic acids, including different isomers of chloro-nitrobenzoic acids, this detailed level of analysis for the specific compound this compound is not publicly available in the searched resources.

Typically, the study of these interactions would involve advanced spectroscopic and analytical techniques. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of molecules in a crystal lattice, providing precise data on bond lengths, bond angles, and the geometry of hydrogen bonds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, and Infrared (IR) spectroscopy are also powerful tools for probing hydrogen bonding interactions. For instance, changes in the chemical shifts of protons involved in hydrogen bonds in ¹H NMR spectra, or shifts in the vibrational frequencies of O-H and C=O groups in IR spectra, can provide evidence and details of such interactions.

Computational chemistry, often used in conjunction with experimental data, offers another avenue to explore intermolecular forces. Methods like Density Functional Theory (DFT) can be used to model dimers or larger clusters of the molecule, calculating the energies and geometries of the most stable hydrogen-bonded configurations.

Although no specific experimental data tables for this compound can be presented, the structural analysis of analogous compounds provides a general understanding of the expected interactions. For example, studies on various chloro- and nitro-substituted benzoic acids reveal that the carboxylic acid groups typically form strong hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govnih.gov In the solid state, these dimers can be further organized into more complex supramolecular structures through other weak interactions, such as C-H···O bonds or π–π stacking interactions between the aromatic rings. nih.gov The presence of the highly electronegative fluorine atoms and the nitro group in this compound would be expected to significantly influence the electronic distribution within the molecule, and thus the nature and strength of its intermolecular interactions.

Without dedicated crystallographic or spectroscopic studies on this compound, any detailed description or data presentation of its specific intermolecular hydrogen bonding network remains speculative. Further experimental and computational research is required to fully characterize these interactions.

Computational and Theoretical Chemistry Studies of 2 Chloro 4,5 Difluoro 3 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties and reactivity of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

Optimization of Molecular Geometry and Electronic Structure Determination

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2-Chloro-4,5-difluoro-3-nitrobenzoic acid, this would involve using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to calculate the lowest energy arrangement of its atoms. This process yields key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) (Note: This table is for illustrative purposes only and is not based on published experimental or computational data.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Cl | Value |

| C-F (para) | Value | |

| C-F (meta) | Value | |

| C-N (nitro) | Value | |

| C-C (carboxyl) | Value | |

| C=O (carboxyl) | Value | |

| O-H (carboxyl) | Value | |

| Bond Angles (°) | Cl-C-C | Value |

| F-C-C | Value | |

| O-C=O | Value | |

| Dihedral Angles (°) | C-C-C=O | Value |

| C-C-N-O | Value |

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), would also be determined. The MEP map would highlight the electrophilic and nucleophilic sites on the molecule, offering insights into its potential interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would include:

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra. The predicted frequencies and intensities of the vibrational modes (e.g., C=O stretch, N-O stretch, C-Cl stretch, C-F stretch) would be compared to experimentally recorded spectra.

NMR Chemical Shifts: Prediction of 1H and 13C NMR chemical shifts. These calculations help in the assignment of experimental NMR signals to specific atoms in the molecule.

Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to understand and predict the reactivity of a molecule. This involves analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative) (Note: This table is for illustrative purposes only and is not based on published experimental or computational data.)

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity.

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time, including its interactions with solvent molecules.

Analysis of Dynamic Behavior in Solution and Gas Phase

MD simulations would reveal the conformational flexibility of this compound. For instance, the simulation could track the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-N bond of the nitro group. This provides information on the most populated conformations in different environments.

Mechanistic Insights Derived from Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions at a molecular level. For a molecule like this compound, density functional theory (DFT) would be the most probable method of choice. DFT calculations can provide valuable information about the electron distribution and molecular orbitals, which are fundamental to understanding the reactivity of the compound.

For instance, the presence of multiple electron-withdrawing groups (chloro, difluoro, and nitro groups) on the benzoic acid scaffold significantly influences its electronic properties. Computational models would likely reveal a highly electron-deficient aromatic ring, making it susceptible to nucleophilic attack. The precise locations of highest and lowest electron density, as calculated through methods like Natural Bond Orbital (NBO) analysis, would pinpoint the most reactive sites on the molecule.

Elucidation of Reaction Pathways and Transition State Structures

A primary goal of computational modeling in this context would be to map out the potential reaction pathways for transformations involving this compound. This is achieved by locating the transition state (TS) structures for each elementary step of a proposed reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.

For example, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces one of the substituents on the aromatic ring, computational chemists would model the approach of the nucleophile to the ring. They would then calculate the structure and energy of the transition state leading to the formation of a Meisenheimer complex, a key intermediate in such reactions. The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, would offer a detailed snapshot of the reaction at its most critical point.

Table 1: Hypothetical Transition State Geometries for a Nucleophilic Aromatic Substitution

| Parameter | Bond Length (Å) | Angle (°) |

| C-Nucleophile Bond (forming) | 1.8 - 2.2 | |

| C-Leaving Group Bond (breaking) | 1.9 - 2.3 | |

| Nucleophile-C-Leaving Group Angle | 80 - 100 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that would be determined from a computational study.

Energetic Profiles of Chemical Transformations

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located and optimized, an energetic profile for the reaction can be constructed. This profile plots the relative energies of these species along the reaction coordinate, providing a quantitative measure of the reaction's feasibility.

Table 2: Hypothetical Energetic Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.7 |

Note: The data in this table is hypothetical and illustrates the kind of information an energetic profile provides.

By comparing the energetic profiles of different possible pathways, researchers can predict the most likely mechanism for a given transformation. For this compound, computational studies could, for example, evaluate the relative ease of substitution at the various positions on the benzene ring, providing valuable guidance for synthetic chemists.

Applications of 2 Chloro 4,5 Difluoro 3 Nitrobenzoic Acid As a Chemical Building Block

Role in the Synthesis of Complex Aromatic and Heterocyclic Systems

The molecular architecture of 2-Chloro-4,5-difluoro-3-nitrobenzoic acid, featuring multiple reactive sites, makes it an excellent starting material for constructing complex molecular scaffolds. Its utility is particularly evident in heterocyclic oriented synthesis (HOS), which aims to build libraries of diverse heterocyclic compounds. Analogous molecules, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been successfully used to prepare a variety of condensed nitrogenous heterocycles, including 5- to 7-membered ring systems. acs.orgnih.gov

These syntheses often involve a sequence of reactions where the functional groups of the acid are strategically manipulated. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form rings. The chloro and fluoro substituents can be displaced by various nucleophiles to introduce further complexity. This multi-reactive nature allows for the creation of diverse heterocyclic structures like benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones from similar precursors. acs.orgnih.gov A significant application is in the synthesis of quinolinecarboxylic acids, a core structure in many antimicrobial drugs. researchgate.net

Precursor for the Construction of Polyfluorinated Organic Compounds

The presence of two fluorine atoms on the benzene (B151609) ring intrinsically positions this compound as a key building block for polyfluorinated organic compounds. These compounds are of great interest in materials science and medicinal chemistry due to the unique properties conferred by fluorine, such as enhanced metabolic stability and lipophilicity.

The compound serves as a scaffold onto which additional fluorine-containing groups can be introduced, or it can be incorporated into a larger molecule, carrying its fluorine atoms into the final product. A related intermediate, 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, can be converted into 2-chloro-4-fluoro-5-nitro-trifluoromethyl toluene (B28343) through a halogen exchange reaction. google.com This illustrates how the foundational chloro-fluoro-nitro-aromatic structure can be a starting point for creating molecules with trifluoromethyl groups, a common motif in many modern pharmaceuticals. nih.gov

Importance in Target-Oriented Organic Synthesis

In target-oriented synthesis, the goal is to create a specific, often complex, molecule with a predefined function, such as a drug or a natural product. This compound and its analogs are crucial intermediates in the planned synthesis of high-value target molecules.

A prominent example is their role in the synthesis of advanced fluoroquinolone antibiotics. precedenceresearch.com The synthesis of 3-quinolinecarboxylic acid derivatives, which form the core of these antibacterial agents, can utilize precursors like 3-chloro-2,4-difluoro-5-nitrobenzoic acid. researchgate.net In these multi-step syntheses, the specific arrangement of the halogen and nitro groups on the benzoic acid is critical for guiding the subsequent chemical transformations that build the final, biologically active quinolone structure. The strategic placement of these functional groups allows for controlled, stepwise modifications, ensuring the efficient construction of the complex target.

Industrial and Academic Relevance in the Production of Fine Chemicals

This compound is a significant fine chemical, a pure substance produced in limited quantities for specialized applications. Its importance is recognized in both industrial manufacturing and academic research. Industrially, it serves as a key intermediate in the production of active pharmaceutical ingredients (APIs) and agrochemicals. For example, the related compound 2-chloro-4-fluoro-5-nitrobenzoic acid is an intermediate in the synthesis of the herbicide saflufenacil. wipo.intgoogle.com

The demand for new pharmaceuticals and crop protection agents drives the need for efficient and scalable methods to produce such intermediates. precedenceresearch.com Various patents describe synthetic routes starting from materials like 2-chloro-4-fluorotoluene (B151448) or 2-chloro-4-fluorobenzoic acid, highlighting the commercial interest in optimizing production. google.comgoogle.com This focus on process development is also a significant area of academic research, which seeks to discover novel, more efficient, and environmentally friendly synthetic pathways. google.com The compound's role as a building block for high-value products ensures its continued relevance in both the chemical industry and synthetic chemistry research. precedenceresearch.com

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Routes with Reduced Environmental Impact

The current synthesis of halogenated nitroaromatic compounds often relies on traditional methods that can be resource-intensive and generate significant waste. A primary future objective is the development of greener, more efficient synthetic pathways to 2-Chloro-4,5-difluoro-3-nitrobenzoic acid. Research in this area is expected to focus on several key strategies:

Alternative Nitrating Agents: Moving away from conventional mixed acid (sulfuric and nitric acid) nitrations can reduce the large volumes of acidic wastewater, a major environmental concern. google.com Exploring milder nitrating agents or catalytic systems could improve selectivity and lessen the environmental burden.

Process Optimization: Innovations in similar syntheses, such as for 2-chloro-4-fluoro-5-nitrobenzoic acid, have involved optimizing reaction steps like hydrolysis and oxidation using catalysts such as zinc chloride or ferric chloride and oxidants like hydrogen peroxide. google.com Applying similar process optimization could lead to higher yields and milder reaction conditions.

Waste Reduction: Methods that reduce by-product formation are crucial. For instance, in the production of related nitro-compounds, strategies have been developed to increase the desired isomer ratio, thereby simplifying purification and minimizing waste. google.com

A comparison of traditional versus potential green synthetic approaches is summarized below:

| Feature | Traditional Route | Potential Green Route |

| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | Catalytic systems, milder reagents |

| Solvent | Dichloroethane, excess acid | Greener solvents, solvent-free conditions |

| By-products | High volume of acidic wastewater, isomers | Reduced acidic waste, higher selectivity |

| Energy Input | Often requires heating/cooling cycles | Potentially lower energy demand |

| Overall Yield | Variable, can be moderate | Targeted for >80-90% |

Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities

The unique arrangement of chloro, fluoro, nitro, and carboxylic acid functional groups on the benzene (B151609) ring of this compound presents a rich landscape for chemical modification. While it is a known intermediate, a systematic exploration of its reactivity is a key area for future research.

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the ring for SₙAr reactions. Future work could investigate the selective substitution of the chlorine or fluorine atoms with various nucleophiles (e.g., amines, alcohols, thiols) to generate diverse libraries of new compounds. The relative reactivity of the C-Cl versus the C-F bonds under different conditions is a topic of fundamental interest.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations. This resulting aminobenzoic acid derivative is a versatile building block for synthesizing heterocycles, amides, and other structures relevant to pharmaceuticals.

Carboxylic Acid Derivatization: The carboxyl group can be converted into esters, amides, or acid chlorides. The synthesis of the corresponding acyl chloride, for example, creates a highly reactive intermediate for further functionalization. google.com

This multi-faceted reactivity makes the compound a valuable scaffold for building complex molecules for various applications.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational modeling represents a significant opportunity.